molecular formula C32H34N4O3 B12365708 4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

Cat. No.: B12365708
M. Wt: 522.6 g/mol
InChI Key: LZGZDXBHZFWXID-UHFFFAOYSA-N
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Description

4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety, a quinazoline ring, and a morpholine group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinazoline Ring Formation: The quinazoline ring can be constructed through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Linking the Indole and Quinazoline Rings: The indole and quinazoline rings are linked through a propyl chain using an etherification reaction.

    Introduction of the Morpholine Group: The final step involves the reaction of the intermediate with morpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The quinazoline ring can interact with DNA and proteins, affecting cellular processes. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for many indole derivatives with similar biological activities.

    4-(Di[1H-indol-3-yl]methyl)morpholine: An indole derivative with anti-inflammatory properties.

    2-Amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile: An indole derivative with potential anticancer activity.

Uniqueness

4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine is unique due to its combination of an indole moiety, a quinazoline ring, and a morpholine group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H34N4O3

Molecular Weight

522.6 g/mol

IUPAC Name

4-[3-[4-(1-ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

InChI

InChI=1S/C32H34N4O3/c1-3-36-27-13-8-7-12-24(27)30(32(36)23-10-5-4-6-11-23)31-25-20-29(28(37-2)21-26(25)33-22-34-31)39-17-9-14-35-15-18-38-19-16-35/h4-8,10-13,20-22H,3,9,14-19H2,1-2H3

InChI Key

LZGZDXBHZFWXID-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=NC=NC5=CC(=C(C=C54)OCCCN6CCOCC6)OC

Origin of Product

United States

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